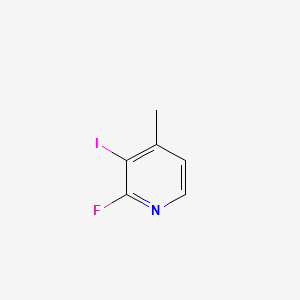

2-Fluoro-3-iodo-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-3-iodo-4-methylpyridine, also known as 2-fluoro-4-picoline, is a compound that can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . This dihalogenated heterocyclic building block is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

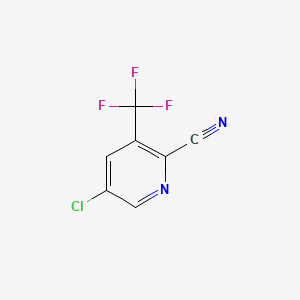

The synthesis of this compound can be achieved based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . A study on the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients provides a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider . The InChI code for this compound is1S/C6H5FIN/c1-4-2-3-9-6 (7)5 (4)8/h2-3H,1H3 . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a predicted boiling point of 255.2±35.0 °C, a predicted density of 1.892±0.06 g/cm3, and a predicted pKa of -1.80±0.18 .Scientific Research Applications

Synthesis and Functionalization

2-Fluoro-3-iodo-4-methylpyridine is a pivotal intermediate in the synthesis of complex molecules due to its versatile reactivity profile. The compound has been efficiently functionalized to prepare cognition-enhancing drug candidates, demonstrating its utility in the synthesis of pharmacologically relevant compounds. A notable example includes the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), showcasing a process adaptable for large-scale synthesis with up to 37% overall yield, highlighting its significance in medicinal chemistry (J. Pesti et al., 2000).

Halogen Exchange Reactions

The compound plays a critical role in halogen exchange reactions, a process vital for the synthesis of various halogenated pyridines. Such reactions are foundational in creating intermediates for further chemical synthesis, impacting materials science and pharmaceutical research. Research demonstrates its utility in generating compounds with specific halogen substitutions, which are crucial for the development of new materials and drugs (M. Schlosser & F. Cottet, 2002).

Molecular Docking Studies

This compound has been the subject of molecular docking studies to assess its potential as a drug molecule. These studies involve computational simulations to predict the compound's interaction with biological targets, providing insights into its therapeutic potential. For instance, vibrational spectroscopic and reactivity analysis alongside molecular docking studies of 2-Fluoro-4-iodo-5-methylpyridine have revealed its biological importance, indicating the compound's potential in drug discovery (S. Selvakumari et al., 2022).

Development of New Synthetic Pathways

Innovative synthetic pathways leveraging this compound enable the creation of novel compounds with potential applications in various domains, including organic electronics and pharmaceuticals. Such pathways facilitate the exploration of chemical space for new functional materials and active pharmaceutical ingredients, demonstrating the compound's versatility in synthetic organic chemistry (U. Wittmann et al., 2006).

Safety and Hazards

The safety information for 2-Fluoro-3-iodo-4-methylpyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-3-iodo-4-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines generally exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds, it is likely that its effects would be dependent on the specific context of its use .

Action Environment

The properties of fluoropyridines suggest that they may be influenced by factors such as ph and temperature .

Properties

IUPAC Name |

2-fluoro-3-iodo-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHTKVOGNKNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)